molecular formula C14H11ClF3N3O3S B2605863 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea CAS No. 144848-79-3

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea

Cat. No.: B2605863
CAS No.: 144848-79-3
M. Wt: 393.77
InChI Key: AGTHHICYHLVQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a urea moiety linked to a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes to enhance efficiency and safety .

Mechanism of Action

The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea is unique due to its combination of a pyridine ring with both chlorine and trifluoromethyl groups, and a urea moiety linked to a sulfonyl group. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O3S/c1-8-2-4-10(5-3-8)25(23,24)21-13(22)20-12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTHHICYHLVQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.